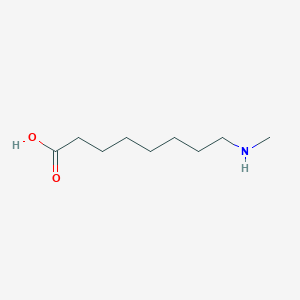
8-(Methylamino)octanoic acid
Overview
Description
8-(Methylamino)octanoic acid is a chemical compound . It is also known as 8-Aminooctanoic acid . The CAS Number is 1002-57-9 .
Synthesis Analysis
This compound can be synthesized from methyl 8-aminooctanoate with 10% Pd/C by stirring in water for 2 hours at 177°C . A mixture of 13 grams of methyl 8-aminooctanoate and 200 ml of water were heated for 2 hours at 177°C under nitrogen . Upon cooling, the contents were removed and water stripped under reduced pressure . The residue was identified by infrared and nuclear magnetic resonance to contain 8-aminooctanoic acid .Molecular Structure Analysis
The molecular formula of this compound is C8H17NO2 . The molecular weight is 159.23 .Chemical Reactions Analysis
This compound is involved in the preparation of lactams using enzyme-catalyzed aminolysis . It is also used in the synthesis of (+)-kalkitoxin, a cytotoxic metabolite of the marine cyanobacterium Lyngbya majuscula .Scientific Research Applications
Synthesis and Chemical Properties :
- 8-(Methylamino)octanoic acid has been utilized in the synthesis of complex organic compounds. For example, it played a key role in the synthesis of (+)-carpamic acid, derived from (+)-alanine, involving intramolecular and reductive amination to generate the piperidine ring (Masuda, Tashiro, & Mori, 2006).
Applications in Foldamer Chemistry :
- The compound has applications in the development of helical aromatic oligoamide foldamers. These foldamers, derived from 8-amino-2-quinolinecarboxylic acid, have potential uses in understanding molecular interactions and structural chemistry (Qi, Deschrijver, & Huc, 2013).
Biochemistry and Metabolic Studies :
- In biochemical research, derivatives of this compound have been studied for their metabolic pathways. For instance, research on methyl 8-[2-(cis-pent-2′-enyl)-3-oxo-cis-cyclopent-4-enyl] octanoate, a derivative, has provided insights into cyclic fatty acid synthesis and thermal alteration processes (Vick, Zimmerman, & Weisleder, 1979).
Pharmacokinetic Research :
- In pharmacokinetics, the compound 8-[(1H- benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor with potential applications in cancer research, was studied for its metabolic and pharmacokinetic profile in rats (Kowalski, Pelletier, McDonald, Kelly, & Rettie, 2021).
Structural Chemistry and Molecular Design :
- The compound has been studied for its role in the design and synthesis of oligoamides and in understanding their structural properties in different states, such as solid and solution states (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).
Molecular Interaction Studies :
- Research involving this compound derivatives has provided insights into molecular interactions and phase equilibria, as seen in studies of systems involving octanoic acid and octylamine (Friberg, Sun, Yang, & Ward, 1990).
Radiolabeling and Imaging Studies :
- Its derivatives have been used in radiolabeling and biological evaluation for potential applications in PET radioligands for imaging brain tumors, highlighting its utility in medical diagnostics (Yu, McConathy, Williams, Camp, Malveaux, Zhang, Olson, & Goodman, 2010).
Biochemical Pathways Research :
- Studies on the metabolism of β-methyl fatty acids using derivatives of this compound have contributed to understanding metabolic pathways in humans and pathologies like Refsum's disease (Stokke, Try, & Eldjarn, 1967).
Polymer Chemistry :
- In polymer chemistry, Sn(II)2−ethylhexanoate reactions with this compound derivatives have been explored for polymerizations, providing insights into macromolecular chemistry and material science (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).
Toxicity and Behavioral Studies :
- The impact of octanoic acid on embryonic development and fetal growth in a murine model has been studied, contributing to our understanding of developmental biology and toxicology (Fredrickson, Krisher, & Morbeck, 2015).
Safety and Hazards
properties
IUPAC Name |
8-(methylamino)octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-10-8-6-4-2-3-5-7-9(11)12/h10H,2-8H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPDQZWRFFJSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309024 | |
| Record name | 8-(Methylamino)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856925-83-2 | |
| Record name | 8-(Methylamino)octanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856925-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Methylamino)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B8249748.png)


![2-Naphthalenesulfonic acid,6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B8249761.png)
![4-[[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine](/img/structure/B8249770.png)





![Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]-](/img/structure/B8249807.png)


